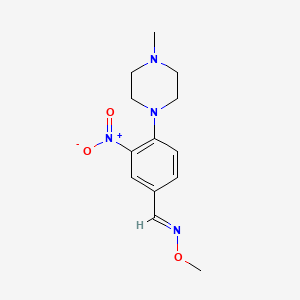

4-(4-methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Role in Synthesis of Heterocyclic Compounds

4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime, as part of the nitrobenzene family, is significant in the synthesis of various heterocyclic compounds. Nguyen, Pasturaud, Ermolenko, and Al‐Mourabit (2015) demonstrated the synthesis of 2-aroylbenzothiazoles, a class of pharmacologically relevant derivatives, by heating o-halonitrobenzenes with acetophenones and elemental sulfur, showcasing the utility of nitrobenzene derivatives in pharmaceutical chemistry (Nguyen et al., 2015).

2. Applications in Organic Synthesis

Research by Nguyen, Ermolenko, and Al‐Mourabit (2013) highlights the use of iron sulfide for catalyzing redox/condensation cascade reactions involving nitrobenzenes, leading to the formation of 2-hetaryl-benzimidazoles and -benzoxazoles. This indicates the potential of nitrobenzene derivatives in facilitating complex organic synthesis processes (Nguyen, Ermolenko & Al‐Mourabit, 2013).

3. Contribution to Antimicrobial Research

Walczak, Gondela, and Suwiński (2004) explored the synthesis of N-aryl derivatives of nitroazoles, including compounds like 4-nitropyrazole, showing antimicrobial activity, particularly against tuberculosis. This research underscores the significance of nitrobenzene derivatives in developing new antimicrobial agents (Walczak, Gondela & Suwiński, 2004).

4. Involvement in Environmental Chemistry

Nitrobenzenes, including this compound, have implications in environmental chemistry, as demonstrated by Zepp, Hoigné, and Bader (1987). Their study on the photooxidation of nitrobenzene in water presents insights into the environmental behavior and potential risks associated with nitrobenzene derivatives (Zepp, Hoigné & Bader, 1987).

5. Utility in Chemical Sensor Development

Liu, Wu, Li, Liu, Li, Wang, Li, Yadav, and Kumar (2016) demonstrated the potential of a Zn(II) metal-organic framework for luminescent sensing, highlighting the ability to detect nitrobenzene. This research points to the use of nitrobenzene derivatives in developing sensitive chemical sensors for various applications (Liu et al., 2016).

Wirkmechanismus

Target of Action

Related compounds with a 4-methylpiperazin-1-yl group have been shown to interact with targets such as candidapepsin-2 in yeast and cathepsin l2 in humans .

Mode of Action

It is likely that the compound interacts with its targets through the 4-methylpiperazin-1-yl group, which is a common structural motif in many bioactive compounds .

Eigenschaften

IUPAC Name |

(E)-N-methoxy-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-15-5-7-16(8-6-15)12-4-3-11(10-14-20-2)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARALIBROBXNDE-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)

![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)

![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)